4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
4-ACETAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with a molecular formula of C19H17N5O4S . This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It features a benzamide core structure with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the benzamide intermediate.
Sulfonation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Acetylation: Finally, the acetyl group is added to the amine functionality to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can modify the pyrimidinyl group or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-ACETAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The pyrimidinyl group plays a crucial role in binding to the target proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives: These compounds share a similar pyrimidinyl group and have been studied for their quorum sensing inhibitory activity.
Pyrimidine Derivatives: Pyrimidines are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties.
Uniqueness
4-ACETAMIDO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H17N5O4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-acetamido-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N5O4S/c1-13(25)22-15-5-3-14(4-6-15)18(26)23-16-7-9-17(10-8-16)29(27,28)24-19-20-11-2-12-21-19/h2-12H,1H3,(H,22,25)(H,23,26)(H,20,21,24) |
InChI Key |
TXCGQPXKXQIQII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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